
Talactoferrin alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talactoferrin alfa is a novel immunomodulatory 80 kD protein with demonstrated oral anti-tumor properties. Lactoferrin, a protein found in breast milk is developed by Agennix. It increases body’s immune power and also works as a natural antioxidant, helping to control cell and tissue damage caused by oxidation.
Mécanisme D'action
Oral talactoferrin stimulated the production of the immunostimulatory cytokine IL-18 in mice, increasing IL-18 levels both in the gut and in systemic circulation. Oral talactoferrin was also shown to stimulate the activity of NK cells and to increase the production and activity of key circulating immune cells.
Applications De Recherche Scientifique
Cancer Treatment
Non-Small Cell Lung Cancer (NSCLC)
Talactoferrin alpha has been studied extensively for its role in treating non-small cell lung cancer. In a Phase II clinical trial involving patients with advanced NSCLC who had previously undergone chemotherapy, talactoferrin demonstrated a statistically significant increase in overall survival compared to placebo. Specifically, there was a 55% increase in survival duration (2.1 months) in the talactoferrin group .
Mechanism of Action:
- Talactoferrin recruits and activates dendritic cells in the gut-associated lymphoid tissue (GALT), leading to enhanced immune responses against tumors.
- Increased levels of cytokines such as GM-CSF were observed in patients receiving talactoferrin alongside chemotherapy, indicating its role in stimulating the immune system .
Metastatic Renal Cell Carcinoma (RCC)
In addition to lung cancer, talactoferrin has been evaluated for metastatic renal cell carcinoma. A Phase II trial reported that talactoferrin was well tolerated among patients, with fewer adverse events compared to placebo . The drug's immunomodulatory effects are believed to contribute to its efficacy in this context.
Severe Sepsis
This compound was also investigated for its potential benefits in severe sepsis. A Phase II/III clinical trial assessed its effectiveness compared to placebo in patients receiving standard care. However, results indicated that talactoferrin did not reduce 28-day mortality rates and may have adverse effects . This highlights the complexity of its application in critical care settings.
Mechanistic Insights and Bioactivities
Talactoferrin's diverse bioactivities stem from its ability to modulate immune responses and influence cellular functions:
- Antimicrobial Activity: Talactoferrin exhibits strong antibacterial properties against pathogens like Escherichia coli, making it relevant for gastrointestinal health .
- Cell Proliferation and Differentiation: Studies have shown that talactoferrin enhances cell proliferation and differentiation in various cell lines, suggesting its potential use in regenerative medicine .
- Cytokine Modulation: The compound promotes the secretion of key cytokines involved in immune responses, which is crucial for effective cancer therapies .
Case Series: Metastatic Renal Cell Carcinoma
A case series documented long-term survivors of metastatic renal cell carcinoma treated with talactoferrin. Patients exhibited significant improvements in immune cell populations and cytokine levels following treatment . These findings reinforce the potential of talactoferrin as an adjunctive therapy in cancer care.
Wound Healing in Diabetic Patients
Preliminary studies have explored the application of talactoferrin in promoting wound healing among diabetic patients with foot ulcers. Early results suggest improved healing rates when combined with standard care protocols .
Summary of Findings
The therapeutic potential of this compound spans several domains:
Application Area | Clinical Evidence | Key Findings |
---|---|---|
Non-Small Cell Lung Cancer | Phase II Trials | Increased overall survival; immune activation |
Metastatic Renal Cell Carcinoma | Phase II Trials | Well tolerated; fewer adverse events |
Severe Sepsis | Phase II/III Trial | No reduction in mortality; potential harm noted |
Wound Healing | Pilot Studies | Promotes healing; enhances recovery |
Propriétés
Numéro CAS |
117667-25-1 |
---|---|
Formule moléculaire |
C32H44N6O10 |
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
methyl (2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C32H44N6O10/c1-18(2)12-24(38-29(44)23(33)13-19-4-8-21(40)9-5-19)30(45)34-16-28(43)37-26(17-39)31(46)35-15-27(42)36-25(32(47)48-3)14-20-6-10-22(41)11-7-20/h4-11,18,23-26,39-41H,12-17,33H2,1-3H3,(H,34,45)(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
XKVDFADVPPHGJR-CQJMVLFOSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)N |
Apparence |
Solid powder |
Key on ui other cas no. |
308240-58-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
YLGSGY |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
lactoferrin (318-323) lactoferroxin A lactoferroxin-A Tyr-Leu-Gly-Ser-Gly-Tyr-OCH3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.